Product packaging for Methyl(4-(m-tolylthio)phenyl)sulfane(Cat. No.:)

Methyl(4-(m-tolylthio)phenyl)sulfane

Cat. No.: B14127019
M. Wt: 246.4 g/mol
InChI Key: JRNVLFFFCMJGMH-UHFFFAOYSA-N
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Description

Methyl(4-(m-tolylthio)phenyl)sulfane is an organosulfur compound of significant interest in synthetic and medicinal chemistry research. With the molecular formula C13H12S2 and a molecular weight of 232.36 g/mol, this compound belongs to a class of diaryl and alkyl-aryl sulfides known for their versatile applications. This compound serves as a valuable synthetic intermediate and building block for constructing more complex molecules. Sulfur-containing compounds like this are widely utilized in the synthesis of thioacetals and thioketals, which are common precursors for fluorination, alkylation, and olefin formation . Furthermore, they are key intermediates in thia-Michael addition reactions to create β-sulfanyl ketones, a reaction of high value in both chemical and biological studies . The thioether and related sulfoxide/sulfone functional groups are recognized as privileged pharmacophores in many commercially available pharmaceuticals, underscoring the research value of this compound in drug discovery and development . As a liquid, it should be stored sealed in a dry environment at room temperature (20-22 °C) to maintain stability . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14S2 B14127019 Methyl(4-(m-tolylthio)phenyl)sulfane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14S2

Molecular Weight

246.4 g/mol

IUPAC Name

1-methyl-3-(4-methylsulfanylphenyl)sulfanylbenzene

InChI

InChI=1S/C14H14S2/c1-11-4-3-5-14(10-11)16-13-8-6-12(15-2)7-9-13/h3-10H,1-2H3

InChI Key

JRNVLFFFCMJGMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)SC2=CC=C(C=C2)SC

Origin of Product

United States

Theoretical and Computational Investigations of Methyl 4 M Tolylthio Phenyl Sulfane

Electronic Structure Analysis and Molecular Orbital Theory Applications

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the electronic behavior. For diaryl sulfides, the HOMO is typically characterized by significant contributions from the sulfur lone pairs and the π-orbitals of the aromatic rings. The LUMO, conversely, is generally a π*-antibonding orbital distributed over the aromatic systems. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions.

Computational studies on closely related diaryl sulfides provide insight into the expected electronic properties of Methyl(4-(m-tolylthio)phenyl)sulfane. For instance, Density Functional Theory (DFT) calculations on similar structures reveal how substituents on the aryl rings can modulate the HOMO and LUMO energy levels. The electron-donating methyl and methylthio groups in this compound are expected to raise the energy of the HOMO, thereby making the molecule more susceptible to electrophilic attack. The precise positioning of the tolyl group (meta in this case) will subtly influence the electron density distribution across the molecule compared to ortho or para isomers.

Molecular Orbital Typical Energy Range (eV) for Diaryl Sulfides Primary Contributions
HOMO-6.0 to -5.5Sulfur lone pairs, Phenyl π-orbitals
LUMO-1.5 to -1.0Phenyl π*-orbitals
HOMO-LUMO Gap4.0 to 5.0N/A

Note: The data presented in this table is illustrative and based on general computational studies of substituted diaryl sulfides. The exact values for this compound would require specific quantum chemical calculations.

Conformational Analysis and Stereochemical Considerations in Aryl Sulfanes

The three-dimensional structure of diaryl sulfanes is characterized by the rotational freedom around the C-S bonds. The conformation of this compound is determined by the dihedral angles between the planes of the two aromatic rings. These conformations are influenced by a delicate balance of steric hindrance between the ortho-hydrogens on the rings and the potential for extended π-conjugation, which favors planarity.

Generally, diaryl sulfanes adopt a non-planar, "propeller-like" conformation in their ground state to minimize steric repulsion. The C-S-C bond angle in diaryl sulfides is typically around 103-105 degrees. The dihedral angles defining the orientation of the aryl rings relative to the C-S-C plane can vary, leading to a complex potential energy surface with several local minima. The presence of substituents, such as the methyl and methylthio groups in the target molecule, can introduce additional steric demands and influence the preferred conformation. For instance, the meta-position of the tolyl group is expected to have a less pronounced steric effect compared to an ortho-substituent, which would likely lead to a larger barrier to rotation.

The stereochemistry of aryl sulfanes can also be of interest. While this compound itself is achiral, the introduction of different substituents or the presence of certain rotational barriers could, in principle, lead to atropisomerism in more sterically hindered diaryl sulfanes. However, for the title compound, the rotational barriers are expected to be low enough to allow for rapid interconversion between conformers at room temperature.

Parameter Typical Calculated Values for Diaryl Sulfides
C-S-C Bond Angle103° - 105°
C-S Bond Length1.75 - 1.78 Å
Dihedral Angles (Ar-S-C-C)30° - 60° (non-planar)

Note: These values are representative of diaryl sulfanes and the precise geometry of this compound would need to be determined through specific computational modeling.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are indispensable tools for elucidating the mechanisms of chemical reactions involving aryl sulfanes. These methods, particularly DFT, can be used to map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. A key reaction of thioethers is oxidation, which can lead to the formation of sulfoxides and subsequently sulfones.

Computational studies on the oxidation of diaryl sulfides have shown that the reaction mechanism can be complex and dependent on the nature of the oxidant. For example, the reaction with hydrogen peroxide may proceed through a concerted mechanism or involve the formation of an intermediate. The calculated activation barriers for these steps provide valuable insights into the reaction kinetics. The electron-rich nature of this compound, due to the methyl and methylthio substituents, would likely make the sulfur atom more nucleophilic and thus more susceptible to oxidation compared to unsubstituted diphenyl sulfide (B99878).

Another area of interest is the C-S bond cleavage or formation reactions. For instance, recent computational studies on the C-S borylation of methyl(p-tolyl)sulfane, a close analogue, have elucidated the photoinduced reaction mechanisms. mdpi.com These studies indicate that the reaction can proceed through different pathways, and DFT calculations can help identify the most energetically favorable route. mdpi.com Such insights are crucial for optimizing reaction conditions and developing new synthetic methodologies.

Reaction Type Typical Calculated Activation Energy (kcal/mol) Key Mechanistic Features
Oxidation (to Sulfoxide)15 - 25Nucleophilic attack of sulfur on the oxidant
C-S Bond Cleavage> 50Often requires a catalyst or photoinduction

Note: The activation energies are illustrative and highly dependent on the specific reactants and reaction conditions.

Comparative Studies with Oxygen and Other Chalcogen Analogues

Comparing the properties of this compound with its oxygen analogue, Methyl(4-(m-tolyloxy)phenyl)ether, and other heavier chalcogen analogues (selenium and tellurium) provides fundamental insights into the role of the heteroatom. The differences in electronegativity, size, and the ability to participate in d-orbital interactions lead to distinct electronic and structural properties.

The C-O-C bond angle in diaryl ethers is generally larger (around 118-120°) than the C-S-C angle in thioethers. This is due to the greater steric repulsion between the aryl groups in the more compact ether linkage. The larger size of the sulfur atom also results in longer C-S bonds compared to C-O bonds.

From an electronic perspective, the oxygen atom in ethers is more electronegative and a poorer π-donor than sulfur. Consequently, the HOMO of a diaryl ether is typically lower in energy than that of the corresponding thioether. This makes thioethers generally more nucleophilic and more easily oxidized. The ability of sulfur to expand its valence shell and participate in d-orbital interactions also contributes to the unique reactivity of thioethers compared to ethers.

As one moves down the chalcogen group to selenium and tellurium, the C-X-C bond angle tends to decrease further, and the C-X bond length increases. The polarizability and nucleophilicity of the chalcogen atom increase, leading to higher reactivity.

Property Diaryl Ether (X=O) Diaryl Thioether (X=S) Diaryl Selenoether (X=Se)
C-X-C Bond Angle~118-120°~103-105°~100-102°
C-X Bond Length~1.36 Å~1.77 Å~1.93 Å
HOMO EnergyLowerHigherHighest
NucleophilicityLowerHigherHighest

Note: The values presented are general trends observed for diaryl chalcogenides.

Reactivity Profiles and Mechanistic Pathways of Methyl 4 M Tolylthio Phenyl Sulfane

Elucidation of Carbon-Sulfur Bond Formation and Cleavage Mechanisms

The formation and cleavage of carbon-sulfur (C–S) bonds in aryl thioethers like Methyl(4-(m-tolylthio)phenyl)sulfane are fundamental processes in organic chemistry with significant implications for synthetic strategies and material science.

Carbon-Sulfur Bond Formation:

The synthesis of diaryl sulfides and aryl alkyl sulfides traditionally involves the coupling of aryl halides with thiols or their derivatives. mdpi.com These methods often necessitate transition-metal catalysts, such as copper, palladium, or nickel, to facilitate the reaction. mdpi.comorganic-chemistry.org For instance, the Ullmann condensation, a classic method, typically employs a copper catalyst to couple an aryl halide with a thiol. mdpi.com More contemporary approaches have expanded the scope of substrates to include non-halide starting materials like diazo compounds and simple arenes, which can be coupled with thiols or disulfides. mdpi.com

Decarboxylative C–S coupling reactions have also emerged as a significant strategy, where carboxylic acids are coupled with various sulfur-containing reagents. mdpi.com Another innovative, metal-free approach involves the visible-light-promoted oxidative coupling between thiols and arylhydrazines. organic-chemistry.org Furthermore, aryl boronic acids can be reacted with sulfonyl chlorides in the presence of a copper catalyst to form diaryl sulfides. mdpi.com An umpolung approach, which reverses the normal polarity of the reactants, utilizes electrophilic sulfur reagents like sulfenyl chlorides that can react with organozinc or Grignard reagents. acs.org

A summary of common C–S bond formation strategies is presented in the table below.

MethodSubstratesCatalyst/ReagentKey Features
Transition-Metal Catalysis Aryl halides and thiolsCopper, Palladium, NickelWell-established, broad scope. mdpi.comorganic-chemistry.org
Non-Halide Substrates Diazo compounds, arenes and thiols/disulfidesRhodium pivalate (B1233124) (for diazo compounds)Avoids the use of halogenated precursors. mdpi.com
Decarboxylative Coupling 2-Nitrobenzoic acid and aryl thiolsCopper(I) iodideUtilizes readily available carboxylic acids. mdpi.com
Visible-Light Promotion Thiols and arylhydrazinesRose bengal (photocatalyst)Metal-free, occurs at room temperature. organic-chemistry.org
Umpolung Strategy Thiols (converted to sulfenyl chlorides) and organozinc/Grignard reagentsN-Chlorosuccinimide (to form sulfenyl chloride)Tolerates a wide range of functional groups. acs.org

Carbon-Sulfur Bond Cleavage:

The cleavage of the robust C–S bond in aryl thioethers is a more challenging transformation but is crucial for various synthetic applications and in the context of desulfurization processes. nih.gov Electrochemical methods have been developed for the regioselective cleavage of C(sp³)–S bonds in alkyl aryl thioethers. rsc.org This electro-oxidative approach can generate cationic species from both the carbon and sulfur fragments, which can then be trapped by nucleophiles. rsc.org

Metal-free methods for C–S bond cleavage have also been reported. For instance, N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI) can mediate the selective cleavage of C(sp³)–S bonds in thioethers to produce unsymmetrical disulfides. organic-chemistry.org Mechanistic studies suggest that these reactions proceed through the formation of halosulfonium intermediates. organic-chemistry.org Photochemical methods, using ultraviolet light, can also induce homolytic cleavage of the C–S bond in alkyl and benzyl (B1604629) sulfides, generating thiyl and alkyl radicals. researchgate.net Additionally, an unusual palladium-catalyzed cleavage of the non-ylidic carbon–sulfur bond of a sulfonium (B1226848) ylide has been demonstrated. rsc.org

Below is a table summarizing various C–S bond cleavage methods.

MethodSubstrate TypeReagent/ConditionKey Features
Electrochemical Cleavage Alkyl aryl thioethersElectro-oxidationRegioselective, generates useful fragments. rsc.org
Metal-Free Cleavage ThioethersN-bromosuccinimide (NBS), N-fluorobenzenesulfonimide (NFSI)Avoids transition metals, operationally simple. organic-chemistry.org
Photochemical Cleavage Alkyl and benzyl sulfidesUV irradiation (254nm)Proceeds via a radical mechanism. researchgate.net
Palladium-Catalyzed Cleavage Diarylsulfonium ylidesPalladium(II) complexesCleavage of a non-ylidic C–S bond. rsc.org

Electrochemical Behavior and Redox Chemistry of Aryl Thioether Systems

The electrochemical properties of aryl thioether systems, such as this compound, are of significant interest due to their potential applications in materials science and as electrode materials in batteries. jst.go.jp

The redox chemistry of organosulfur compounds is characterized by the ability of the sulfur atom to exist in multiple oxidation states. britannica.comresearchgate.net The oxidation of aryl sulfides can proceed through an electron transfer-oxygen transfer (ET/OT) mechanism. tandfonline.com This is supported by studies on the oxidation of a series of aryl 1-methyl-1-phenylethyl sulfides with hydrogen peroxide catalyzed by nonheme-iron complexes. tandfonline.com The observation of products derived from the fragmentation of the corresponding radical cations, alongside the expected sulfoxides, provides clear evidence for an initial electron transfer process. tandfonline.com

The formation of these fragmentation products indicates a competition between the C–S bond cleavage of the radical cation and the oxygen rebound pathway that leads to the sulfoxide (B87167). tandfonline.com The ratio of these products can be influenced by the electronic nature of the substituents on the aryl ring. tandfonline.com

The general redox mechanism for some organosulfur compounds involves the reversible breaking and formation of disulfide bonds, which can facilitate multi-electron transfer processes. researchgate.net This property is particularly relevant for their application in energy storage systems. researchgate.net

The molecular structure of aryl thioethers has a profound impact on their electrochemical kinetics. In the oxidation of aryl sulfides, electron-withdrawing groups on the aryl ring generally increase the product ratios of C-S fragmentation to sulfoxide formation. tandfonline.com This suggests that the stability of the radical cation intermediate and the relative rates of the competing decay pathways are sensitive to electronic effects. tandfonline.com

The oxidation potential of thioethers can also be modulated. For example, the use of a hydrogen-bonding network can influence the selective electrochemical oxidation of thioethers to either sulfoxides or sulfones. researchgate.net

The following table illustrates the effect of substituents on the product distribution in the oxidation of aryl 1-methyl-1-phenylethyl sulfides, indicating the influence of molecular structure on the reaction pathway.

Aryl Substituent (X)2-Phenyl-2-propanol (Fragmentation Product) / Aryl Sulfoxide (Oxidation Product) Ratio
OCH₃0.18
CH₃0.25
H0.33
Cl0.54
Data derived from studies on the oxidation of aryl 1-methyl-1-phenylethyl sulfides with H₂O₂ catalyzed by [(PDP)FeII(SbF6)2]. tandfonline.com

Aromatic Substitution Reactions Involving Aryl Sulfane Moieties

The aryl sulfane moiety in compounds like this compound acts as a substituent on the aromatic rings, influencing their reactivity towards electrophilic aromatic substitution (SEAr). wikipedia.org The sulfur atom, with its lone pairs of electrons, can donate electron density to the aromatic ring through resonance, while its electronegativity leads to an inductive electron-withdrawing effect.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For an aryl thioether, an incoming electrophile would be directed to the positions ortho and para to the sulfur atom.

A notable reaction involving an aryl sulfane moiety is aromatic sulfonation, where a hydrogen atom on the arene is replaced by a sulfonic acid group (-SO₂OH). wikipedia.org This reaction is reversible, which can be useful in synthetic strategies for protecting or directing other substitutions. wikipedia.org

Exploration of Rearrangement Reactions in Sulfur-Containing Aromatic Systems

Sulfur-containing aromatic systems can undergo a variety of rearrangement reactions, which are often fascinating due to their violation of the principle of least motion. aiu.edu.sy One of the most well-known rearrangements involving organosulfur compounds is the Pummerer rearrangement. britannica.comwikipedia.org In this reaction, a sulfoxide with an α-hydrogen is treated with an acid anhydride (B1165640) (like acetic anhydride), leading to the migration of the sulfoxide oxygen to the α-carbon, ultimately forming an α-acyloxy thioether. britannica.com

Another relevant reaction is the Ferrario reaction, which is used to synthesize phenoxathiins from phenyl ethers by reacting them with elemental sulfur in the presence of a Lewis acid like aluminum chloride. wikipedia.org While this is an intermolecular reaction that forms a new heterocyclic system, it demonstrates the reactivity of sulfur in the presence of aromatic ethers.

Sulfur imidations, which can be considered a form of rearrangement, involve the formation of sulfilimines from sulfides. igi-global.com These reactions can be achieved through various synthetic approaches. igi-global.com

Advanced Spectroscopic Characterization for Structural Elucidation of Methyl 4 M Tolylthio Phenyl Sulfane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and three-dimensional structure of organic molecules in solution. For Methyl(4-(m-tolylthio)phenyl)sulfane, both ¹H and ¹³C NMR would provide definitive evidence for its proposed structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The two methyl groups, being in different chemical environments (one attached directly to a sulfur atom and the other to an aromatic ring), would appear as two separate singlets. The methyl group of the thioanisole moiety (S-CH₃) is anticipated to resonate at a lower field compared to the tolyl methyl group (Ar-CH₃). The aromatic region of the spectrum would be complex, featuring a series of multiplets due to the coupling between protons on the three distinct phenyl rings.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by identifying all unique carbon atoms. Signals for the two non-equivalent methyl carbons would be observed in the aliphatic region. The aromatic region would display multiple signals corresponding to the protonated and quaternary carbons of the phenyl and tolyl rings. The carbons directly bonded to the sulfur atoms (C-S) would exhibit characteristic chemical shifts influenced by the electronegativity and shielding effects of the sulfur.

Based on data from analogous compounds like thioanisole and bis(4-methylphenyl) sulfide (B99878), the following table summarizes the predicted chemical shifts. rsc.orgwikipedia.org

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
S-CH₃2.4 - 2.615 - 18
Ar-CH₃2.3 - 2.420 - 22
Aromatic C-H7.0 - 7.5125 - 135
Aromatic C-S / C-CNot Applicable130 - 145

Note: These are estimated values. Actual experimental values may vary depending on the solvent and experimental conditions.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be crucial to unambiguously assign all proton and carbon signals and confirm the connectivity between the different structural fragments of the molecule.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) would be employed to accurately determine the monoisotopic mass of this compound. The molecular formula of the compound is C₁₄H₁₄S₂. HRMS provides a highly accurate mass measurement, which can be used to confirm this elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Fragmentation Analysis: Upon ionization in the mass spectrometer, typically through electron ionization (EI), the molecular ion ([M]⁺˙) would undergo fragmentation. The analysis of these fragments provides valuable structural information. The thioether linkages are expected to be key fragmentation points. Common fragmentation pathways would likely involve the cleavage of the carbon-sulfur bonds.

The table below details the expected key fragments and their corresponding mass-to-charge ratios (m/z).

Fragment Ion Proposed Structure Expected m/z
[M]⁺˙[C₁₄H₁₄S₂]⁺˙~246.05
[M-CH₃]⁺[C₁₃H₁₁S₂]⁺~231.03
[M-SCH₃]⁺[C₁₃H₁₁S]⁺~199.06
[C₇H₇S]⁺Tolylthio cation~123.03
[C₇H₇]⁺Tropylium ion~91.05

Note: The m/z values are for the most abundant isotopes and are nominal. HRMS would provide much more precise values.

Techniques like tandem mass spectrometry (MS/MS) could be used to further fragment specific ions, providing more detailed insights into the molecule's structure and connectivity. nih.govmdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would show a combination of characteristic absorption bands confirming its structural components.

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch (methyl)2960 - 2850
Aromatic C=C Stretch1600 - 1450
C-S Stretch800 - 600

The presence of bands in these regions would confirm the existence of aromatic rings, methyl groups, and thioether linkages. The specific pattern in the "fingerprint region" (below 1500 cm⁻¹) would be unique to this molecule. nih.govresearchgate.netnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to absorb UV light, promoting electrons from lower-energy π orbitals to higher-energy π* orbitals. The presence of sulfur atoms with non-bonding electrons may also allow for n → π* transitions, although these are typically weaker. The spectrum would likely display strong absorption bands characteristic of substituted benzene rings. beilstein-journals.org

Electronic Transition Expected Wavelength Range (λ_max, nm)
π → π250 - 300
n → π> 300 (weak)

Advanced X-ray Diffraction Studies for Solid-State Structural Analysis

Should this compound be obtained as a crystalline solid of sufficient quality, single-crystal X-ray diffraction would provide the most definitive and detailed three-dimensional structural information. mdpi.com This technique determines the precise spatial arrangement of atoms in the crystal lattice by analyzing the diffraction pattern of X-rays passing through the crystal.

An X-ray diffraction study would yield a wealth of structural parameters that are unobtainable by other methods.

Structural Information Provided by X-ray Diffraction Significance for this compound
Bond Lengths Precise measurement of all C-C, C-H, and C-S bond lengths.
Bond Angles Accurate determination of angles such as C-S-C, revealing the geometry around the sulfur atoms.
Dihedral Angles Defines the conformation of the molecule, particularly the rotational orientation of the aromatic rings relative to each other.
Crystal Packing Elucidates intermolecular forces like van der Waals interactions, C-H···π interactions, or potential π-π stacking that govern the solid-state structure. researchgate.net
Absolute Stereochemistry Can determine the absolute configuration in chiral crystals.

This technique provides an unambiguous and high-resolution map of the molecule's structure in the solid state, serving as the ultimate confirmation of the structural assignments made by other spectroscopic methods. mdpi.comresearchgate.net

Emerging Applications and Potential Roles of Aryl Thioethers in Materials Science and Catalysis

Incorporation of Aryl Polythioether Scaffolds in Advanced Polymer Systems

Sulfur-containing polymers, particularly aryl polythioethers, often exhibit enhanced properties compared to their polyether counterparts. nih.gov The incorporation of structures similar to Methyl(4-(m-tolylthio)phenyl)sulfane into polymer backbones can lead to materials with exceptional thermal, chemical, and mechanical stability. A prime example of a commercial aryl polythioether is Poly(phenylene sulfide) (PPS), known for its outstanding resistance to harsh conditions. acs.org

Researchers are designing new families of porous poly(aryl thioether)s using methods like palladium-catalyzed C–S/C–S metathesis. acs.org This approach allows for the creation of robust, modular polymers with high surface areas. acs.org The integration of varied functionalities into these polymer scaffolds opens up applications in environmentally relevant fields, including metal capture and heterogeneous catalysis. acs.org The development of such advanced materials, which combine the durability of polymers like PPS with the functional potential of porous frameworks, represents a significant area of research. acs.org

Table 1: Comparison of Aryl Polythioethers and Aryl Polyethers

Property Aryl Polythioethers Aryl Polyethers
Key Linkage C-S-C (Thioether) C-O-C (Ether)
Thermal Stability Generally High Moderate to High
Chemical Resistance Excellent Good
Mechanical Strength High Moderate
Refractive Index Higher Lower

| Metal Affinity | Strong (due to soft sulfur atom) | Weaker |

Aryl Thioether Functionalization in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Aryl thioethers are crucial components in the design of sulfur-functionalized metal-organic frameworks (MOFs). nih.gov The soft and polarizable character of the sulfur atom in the thioether linkage imparts a unique affinity for metal ions. nih.gov MOFs are porous coordination polymers with potential applications in catalysis and gas storage and separation. globethesis.com

The functionalization of MOFs with thioether groups can be achieved through two primary methods:

Direct Synthesis: Using organic linkers that already contain thiol or thioether groups. This approach is governed by the Hard and Soft Acids and Bases (HSAB) principle, where the soft sulfur donor interacts favorably with soft metal centers. rsc.org

Postsynthetic Modification (PSM): Introducing the thioether functionality after the MOF has been assembled. One PSM technique involves a radical-initiated photochemical reaction to modify a terminal alkene with a free thiol, creating a thioether bond within the framework. globethesis.com Another facile strategy is a coordination-based approach where the thioether-containing ligand binds to coordinatively unsaturated metal sites within the MOF structure. researchgate.net

These thioether-functionalized MOFs exhibit enhanced capabilities, such as the efficient uptake of heavy metal ions like mercury (Hg²⁺) from water. researchgate.netnih.gov The sulfur sites act as strong binding points for soft metal ions, making these materials highly effective for environmental remediation. cityu.edu.hk

Applications as Ligands in Transition Metal Catalysis for Organic Transformations

The synthesis of aryl thioethers is frequently accomplished through transition-metal-catalyzed cross-coupling reactions, which involve the formation of a carbon-sulfur (C–S) bond. nih.govresearchgate.net These reactions typically couple aryl halides or pseudohalides with thiols. nih.gov Palladium-based systems, often under Buchwald-Hartwig conditions, are commonly employed, though there is growing interest in using more sustainable base metals like copper, cobalt, nickel, and iron. acsgcipr.org

In these catalytic cycles, the choice of ligand is critical to the success of the reaction. acsgcipr.org Aryl thioethers themselves, or more commonly, specifically designed phosphine (B1218219) ligands, coordinate to the metal center, influencing its reactivity and stability. acsgcipr.orgnih.gov The general mechanism involves the oxidative insertion of the metal catalyst into the aryl halide, coordination of the thiol, and subsequent reductive elimination to yield the aryl thioether product. acsgcipr.org

Beyond being products, thioether functionalities can be incorporated into ligand structures to modulate the properties of transition metal catalysts. The sulfur atom can coordinate to the metal center, impacting the electronic environment and steric hindrance around the catalytic site, thereby influencing the efficiency and selectivity of various organic transformations. acs.org

Table 2: Common Transition Metals in Aryl Thioether Synthesis

Metal Catalyst Typical Precursors Key Advantages/Features
Palladium (Pd) Pd(OAc)₂, Pd₂(dba)₃ High efficiency, broad substrate scope, well-established (Buchwald-Hartwig). acsgcipr.orgnih.gov
Copper (Cu) CuI, Cu₂O Lower cost, effective for Ullmann-type couplings. acsgcipr.orgnih.gov
Nickel (Ni) NiCl₂(dppp) Effective for aryl chlorides and mesylates, lower cost than palladium. nih.gov
Cobalt (Co) CoI₂ Utilized in aryl-sulfur bond formation. acsgcipr.org

| Iron (Fe) | FeCl₃ | Inexpensive, environmentally benign. acsgcipr.org |

Utilization in Non-Medical Functional Materials

The unique properties imparted by the aryl thioether moiety make compounds like this compound valuable building blocks for a range of non-medical functional materials. nih.gov Their high refractive index and thermal stability are advantageous in the development of optical materials and high-performance plastics.

The synthesis of diverse aryl thioethers is crucial for these applications, as the specific properties of the material can be tuned by altering the substituents on the aromatic rings. mdpi.com Efficient synthetic methods, including transition-metal-free approaches that use diaryliodonium salts under acidic conditions, broaden the accessibility and functional group tolerance for creating these molecules. organic-chemistry.org The resulting library of aryl thioethers can be used in applications such as:

High-Performance Polymers: As monomers or additives to enhance thermal stability and chemical resistance. nih.govacs.org

Optical Materials: For lenses and coatings, leveraging their high refractive indices.

Electronic Materials: As components in organic semiconductors and conducting polymers due to the electronic properties of the sulfur linkage.

Metal Scavengers: Porous polymers functionalized with thioethers can be used for capturing precious or heavy metals from solutions. acs.org

The versatility and robustness of the aryl thioether linkage ensure its continued importance in the design and synthesis of next-generation functional materials. nih.govmdpi.com

Future Directions and Grand Challenges in the Research of Complex Aryl Sulfanes

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of unsymmetrical diaryl thioethers, a core feature of Methyl(4-(m-tolylthio)phenyl)sulfane, has traditionally relied on methods like the Ullmann condensation. This reaction typically involves the copper-promoted coupling of an aryl halide with a thiophenol, often requiring harsh conditions such as high temperatures. wikipedia.orgunito.it More contemporary approaches, such as the Buchwald-Hartwig amination, have been adapted for C-S bond formation, offering milder reaction conditions and broader substrate scope through palladium catalysis. wikipedia.orgyoutube.com

However, a grand challenge lies in the development of more sustainable and efficient synthetic routes. Future research will likely focus on:

Metal-Free Synthesis: There is a growing interest in transition-metal-free methods to construct C–S bonds, mitigating concerns about metal toxicity and cost. organic-chemistry.orgnih.gov These approaches often utilize alternative activation strategies, such as photochemical or electrochemical methods, to facilitate the coupling of aryl halides or other precursors with sulfur sources. rsc.org For a molecule like this compound, this could involve the innovative coupling of a tolylthio-substituted aryl component with a methylthiolating agent without the need for a metal catalyst.

C-H Activation/Functionalization: A highly atom-economical approach involves the direct formation of C-S bonds through the activation of C-H bonds. This strategy avoids the pre-functionalization of starting materials (e.g., as halides), reducing waste and synthetic steps. The development of catalysts capable of selectively activating and functionalizing specific C-H bonds on aromatic rings will be a key area of exploration for synthesizing complex aryl sulfanes.

Novel Sulfur Sources: The use of traditional sulfur reagents like thiols can be problematic due to their foul odor and propensity for oxidation. masterorganicchemistry.com Research into alternative, odorless, and stable sulfur sources is a significant area of interest. nanomaterchem.com These could include sulfonyl chlorides, sulfinates, or even elemental sulfur, coupled with innovative catalytic systems to achieve the desired thioetherification. nanomaterchem.com

A comparative overview of potential synthetic strategies is presented in the table below.

MethodCatalystAdvantagesDisadvantages
Ullmann Condensation CopperLow cost of catalystHarsh reaction conditions, limited substrate scope
Buchwald-Hartwig Coupling PalladiumMild conditions, broad scopeCost and toxicity of palladium
Metal-Free Synthesis None/Photochemical/ElectrochemicalSustainable, avoids metal contaminationOften requires specific substrates or conditions
C-H Activation Various transition metalsAtom economical, reduces wasteChallenges in selectivity and reactivity

Advanced Computational Modeling for Predictive Understanding of Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms and predicting the properties and reactivity of molecules. chemaxon.comfigshare.com For complex aryl sulfanes like this compound, computational modeling can provide invaluable insights that would be difficult or time-consuming to obtain through experimentation alone.

Future directions in this area include:

Predicting Reaction Outcomes: DFT calculations can be employed to model the transition states and reaction pathways of various synthetic routes. acs.org This can help in optimizing reaction conditions, predicting the feasibility of novel synthetic strategies, and understanding the origins of chemo- and regioselectivity. For instance, modeling the oxidative addition and reductive elimination steps in a palladium-catalyzed synthesis of this compound could guide the choice of ligands and precursors.

Understanding Electronic Properties: The electronic structure of aryl sulfanes dictates their reactivity and potential applications. Computational methods can be used to calculate key electronic parameters such as frontier molecular orbital energies (HOMO-LUMO gap), charge distributions, and electrostatic potentials. This information is crucial for predicting how the molecule will interact with other reagents and for designing new molecules with desired electronic properties for applications in materials science.

Modeling Spectroscopic Data: Computational modeling can aid in the interpretation of experimental spectroscopic data, such as NMR and IR spectra. chemaxon.com By calculating theoretical spectra and comparing them to experimental results, a more confident structural assignment of complex molecules can be achieved.

Exploration of Unconventional Reactivity and Transformative Applications

While the traditional chemistry of thioethers often revolves around their oxidation to sulfoxides and sulfones, there is a growing interest in exploring the unconventional reactivity of the C-S bond itself. mdpi.comyoutube.com The unique electronic environment of the sulfur atoms in this compound, influenced by two different aryl groups, could give rise to novel chemical transformations.

Grand challenges and future research directions include:

C-S Bond Cleavage and Functionalization: Developing catalytic methods for the selective cleavage and subsequent functionalization of the C-S bonds in aryl sulfanes opens up new avenues for synthetic transformations. This could involve using the thioether as a directing group for C-H activation on the aromatic rings or as a leaving group in cross-coupling reactions.

Sulfur-Centered Reactivity: The sulfur atoms in thioethers are nucleophilic, and this property can be exploited in various reactions. libretexts.org Research into the reactions of complex aryl sulfanes with electrophiles could lead to the synthesis of novel sulfonium (B1226848) salts with potential applications as catalysts or reagents. Furthermore, the exploration of radical reactions involving the sulfur atom could unveil new synthetic pathways.

Catalytic Applications: The ability of sulfur to coordinate to transition metals suggests that complex aryl sulfanes could serve as ligands in catalysis. nih.gov The specific steric and electronic properties of this compound could make it a valuable ligand for a range of catalytic transformations, from cross-coupling reactions to asymmetric synthesis.

Interdisciplinary Research Frontiers in Organosulfur Chemistry

The future of organosulfur chemistry is intrinsically linked to its integration with other scientific disciplines. The unique properties of organosulfur compounds make them highly valuable in fields beyond traditional organic synthesis. wikipedia.orgwisdomlib.org

Medicinal Chemistry: Aryl sulfides are present in a number of biologically active molecules and pharmaceuticals. jmchemsci.comresearchgate.net The structural motifs within this compound could serve as a scaffold for the development of new therapeutic agents. Interdisciplinary research involving medicinal chemists and biologists will be crucial to explore the potential biological activities of this and related compounds.

Materials Science: The optical and electronic properties of aryl sulfanes make them promising candidates for applications in materials science. They can be incorporated into polymers to create materials with high refractive indices or used as building blocks for organic light-emitting diodes (OLEDs) and other electronic devices. Collaboration between chemists and materials scientists will be key to designing and synthesizing novel organosulfur-based materials with tailored properties.

Sustainable Chemistry: The development of sustainable chemical processes is a major global challenge. tandfonline.com Organosulfur chemistry can contribute to this goal by providing new, more efficient, and environmentally friendly synthetic methods. nih.gov Furthermore, the use of sulfur, an abundant element, in functional molecules and materials is an important aspect of sustainable chemistry.

Q & A

Q. What reaction mechanisms govern the oxidative transformation of Methyl(4-(m-tolylthio)phenyl)sulfane into sulfoxides or sulfones?

  • Methodology : Oxidation with DMSO or peroxides proceeds via radical intermediates. For instance, aerobic oxidative cleavage of C–S bonds in α-substituted styrenes involves boryl radical-mediated halogen atom transfer, yielding sulfones (e.g., 2-(methylsulfonyl)-1-phenylethanone) . Computational studies (DFT) can model transition states to predict regioselectivity .

Q. How does electronic structure influence the electrochemical properties of this compound in single-molecule junctions?

  • Methodology : Density Functional Theory (DFT) simulations correlate molecular geometry (e.g., dihedral angles) with conductance. For example, sulfur-centered orbitals in sulfanes exhibit strong molecule/electrode coupling, impacting charge transport . Experimental validation uses scanning tunneling microscopy (STM) under controlled bias voltages.

Q. What strategies resolve contradictions in reported yields or purity for sulfane derivatives?

  • Methodology : Systematic analysis of reaction parameters (e.g., solvent polarity, base strength) and purification methods (e.g., column chromatography vs. recrystallization). For example, DMSO enhances solubility but may complicate purification, requiring gradient elution . Contradictions in yields (e.g., 63% vs. 86%) often stem from steric effects of substituents .

Applications in Scientific Research

Q. How is this compound utilized as a precursor in PROTACs (Proteolysis-Targeting Chimeras)?

  • Methodology : The sulfane moiety serves as a linker between E3 ligase ligands and target proteins. For example, derivatives like (3,5-difluorophenyl)(methyl)sulfane are used in boronic ester intermediates for PROTAC synthesis, achieving >90% purity via Suzuki-Miyaura cross-coupling .

Q. What role does this compound play in organic electronics, particularly in tetraphenylethene (TPE) derivatives?

  • Methodology : Sulfane groups modulate aggregation-induced emission (AIE) properties. For example, ((4-(methylthio)phenyl)ethene derivatives exhibit enhanced fluorescence quantum yields (ΦF_F > 0.4) due to restricted intramolecular rotation .

Methodological Best Practices

  • Data Handling : Raw NMR and HRMS data should be archived in appendices, with processed data (e.g., coupling constants, isotopic patterns) in the main text .
  • Error Analysis : Quantify uncertainties in spectroscopic measurements (e.g., ±0.01 ppm for NMR shifts) and report confidence intervals for yields .

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